molecular formula C30H20N4O2S2 B5974843 N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide

N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide

Cat. No.: B5974843
M. Wt: 532.6 g/mol
InChI Key: QZRLXWQXSPVNJO-UHFFFAOYSA-N
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Description

N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide is a complex organic compound that features a quinazoline core, a thiophene ring, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the thiophene ring, and the attachment of the phenyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the quinazoline core, where nucleophiles like amines or thiols can replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, halogenated quinazoline derivatives.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide is unique due to its specific combination of a quinazoline core, thiophene ring, and phenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N4O2S2/c35-29(25-8-4-16-37-25)31-21-12-10-20(11-13-21)28-33-24-15-14-22(32-30(36)26-9-5-17-38-26)18-23(24)27(34-28)19-6-2-1-3-7-19/h1-18H,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRLXWQXSPVNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)C4=CC=CS4)C5=CC=C(C=C5)NC(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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